Enhanced Antimalarial Potency of 5-Bromobenzofuran-2-yl-carbonyl Derivatives vs. Other Acyl Substituents
In a head-to-head comparison of a common core scaffold, the derivative incorporating the 5-bromobenzofuran-2-yl-carbonyl group (derived from 5-bromobenzo[b]furan-2-carbonyl chloride) exhibited an EC50 of 185 nM against the chloroquine-resistant Dd2 strain of P. falciparum, representing a 3.7- to 6.7-fold improvement over analogs bearing alternative acyl groups such as 4-bromobenzoyl (682 nM), 3-cyclopentylpropionyl (726 nM), and 3,4-dichlorobenzoyl (1,240 nM) [1]. This direct comparative dataset demonstrates that the specific 5-bromobenzofuran-2-yl-carbonyl moiety confers a significant and quantifiable advantage in antimalarial potency [1].
| Evidence Dimension | In vitro antimalarial potency (EC50, nM) |
|---|---|
| Target Compound Data | 185 ± 22 nM |
| Comparator Or Baseline | 4-bromobenzoyl: 682 ± 73 nM; 3-cyclopentylpropionyl: 726 ± 102 nM; 3,4-dichlorobenzoyl: 1,240 ± 60 nM; 4-methoxybenzoyl: 1,250–2,500 nM; benzoyl: 2,500–5,000 nM |
| Quantified Difference | 3.7- to 6.7-fold lower EC50 (higher potency) |
| Conditions | P. falciparum Dd2 strain (chloroquine, pyrimethamine, and mefloquine resistant), 72 h SYBR Green I assay; artemisinin EC50 = 11 nM, chloroquine EC50 = 319 nM |
Why This Matters
For antimalarial drug discovery programs, selecting 5-bromobenzo[b]furan-2-carbonyl chloride as the acylating agent provides a validated SAR advantage with ~4-7x potency improvement over common alternative acyl chlorides, accelerating hit-to-lead optimization.
- [1] Table 1. P. falciparum (Dd2 Strain) Growth Inhibition by Authentic Samples of (±)-3b (GNF-Pf-5009) and Related Compounds. ACS Med. Chem. Lett. 2022, 13(3), 483-488. View Source
